molecular formula C30H33N5O5 B12120699 Fmoc-DL-Phe-DL-Arg-OH

Fmoc-DL-Phe-DL-Arg-OH

Cat. No.: B12120699
M. Wt: 543.6 g/mol
InChI Key: ICYSKDDWEYRSIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-DL-Phe-DL-Arg-OH: is a synthetic compound used primarily in peptide synthesis. The compound consists of fluorenylmethyloxycarbonyl (Fmoc) as a protecting group, along with phenylalanine (Phe) and arginine (Arg) amino acids. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal under basic conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-DL-Phe-DL-Arg-OH is used in the synthesis of complex peptides and proteins. It serves as a building block in SPPS, allowing for the creation of custom peptides for research and industrial applications .

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. It is also employed in the development of peptide-based drugs .

Medicine: The compound is used in the development of therapeutic peptides and peptide-based vaccines. It is also utilized in diagnostic assays and imaging techniques .

Industry: this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various industrial applications .

Mechanism of Action

The mechanism of action of Fmoc-DL-Phe-DL-Arg-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of phenylalanine during the synthesis process, preventing unwanted side reactions. Once the peptide chain is assembled, the Fmoc group is removed, allowing the free amino group to participate in further reactions .

Comparison with Similar Compounds

Uniqueness: Fmoc-DL-Phe-DL-Arg-OH is unique due to its combination of both D- and L-configuration amino acids, providing distinct structural and functional properties. This dual configuration can influence the peptide’s conformation and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

5-(diaminomethylideneamino)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N5O5/c31-29(32)33-16-8-15-25(28(37)38)34-27(36)26(17-19-9-2-1-3-10-19)35-30(39)40-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,34,36)(H,35,39)(H,37,38)(H4,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYSKDDWEYRSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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